3-(4-Heptylbenzoyl)-4-methylpyridine
Description
3-(4-Heptylbenzoyl)-4-methylpyridine is a synthetic aromatic compound featuring a pyridine core substituted with a methyl group at the 4-position and a 4-heptylbenzoyl group at the 3-position. The 4-methylpyridine (4-picoline) moiety is a common structural motif in medicinal and materials chemistry due to its basicity and ability to participate in hydrogen bonding.
Properties
IUPAC Name |
(4-heptylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-9-11-18(12-10-17)20(22)19-15-21-14-13-16(19)2/h9-15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDNZJBZBXKVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Heptylbenzoyl)-4-methylpyridine typically involves the reaction of 4-heptylbenzoyl chloride with 4-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Heptylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the benzoyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Heptylbenzoyl)-4-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Heptylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 4-Methylpyridine Substituents
3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine ():
- Structure : Contains a 4-methylpyridine core linked to a fluorinated phenyltetrazole group.
- Properties : Exhibits high potency as an mGlu5 receptor antagonist (IC₅₀ < 10 nM) and oral bioavailability due to the tetrazole ring’s hydrogen-bonding capacity and fluorine’s electronegativity.
- Comparison : The heptylbenzoyl group in the target compound replaces the fluorophenyltetrazole, likely reducing polar interactions with receptors but increasing lipophilicity (logP ~5 vs. ~3 for the mGlu5 antagonist). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- 4-Methylpyridine Derivatives in Antimicrobial Agents (): Structure: 4-Methylpyridine fused with quinolin-2(1H)-one and substituted with bromoacetylphenyl groups. Properties: Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL). Comparison: The heptylbenzoyl group’s long alkyl chain may improve membrane disruption in Gram-negative bacteria compared to bromoacetylphenyl derivatives, though excessive lipophilicity could limit solubility and bioavailability .
Compounds with Similar Benzoyl or Alkyl Substituents
- 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridines (): Structure: Pyridine cores with chloro, methoxy, nitro, or methyl substituents on phenyl rings. Properties: Melting points range 268–287°C; molecular weights 466–545 g/mol. Chloro and nitro groups increase rigidity and melting points. Comparison: The heptyl chain in the target compound would lower melting points (estimated 150–180°C) due to reduced crystallinity.
- Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate Derivatives (): Structure: Ethyl benzoate esters linked to pyridazine or isoxazole rings. Properties: Moderate solubility in polar solvents due to ester groups; used in kinase inhibition studies. Comparison: The heptylbenzoyl group lacks the ester’s hydrolytic liability but may reduce solubility (estimated logP ~5 vs. ~2 for ethyl benzoates) .
Biological Activity
3-(4-Heptylbenzoyl)-4-methylpyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a complex structure that includes a heptyl group attached to a benzoyl moiety and a methyl-substituted pyridine ring. This unique arrangement influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The heptyl and benzoyl groups enhance its binding affinity, which may lead to various therapeutic applications:
- Protein Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of protein kinases, which are crucial in regulating cell signaling pathways related to proliferation and apoptosis.
- Antimicrobial Activity : Research indicates potential antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting utility in treating infections.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with this compound:
- Anticancer Activity : In vitro assays have demonstrated that this compound inhibits the growth of various cancer cell lines. For instance, it has shown efficacy against breast cancer cell lines (e.g., MCF-7), inducing apoptosis through caspase activation pathways.
- Antimicrobial Effects : The compound has exhibited significant inhibition zones in agar diffusion assays against bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits growth in cancer cell lines; induces apoptosis |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The position of substituents significantly influences their biological activity.
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| This compound | Heptyl at position 4 | Anticancer, Antimicrobial |
| 3-(3-Heptylbenzoyl)-4-methylpyridine | Heptyl at position 3 | Limited activity reported |
| 3-(2-Heptylbenzoyl)-4-methylpyridine | Heptyl at position 2 | Varies, less potent than (4) |
Case Studies
- Anticancer Research : A study focused on the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways, indicating potential for further development as an anticancer agent.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various bacterial strains. Results showed significant inhibition zones in agar diffusion assays, supporting its potential use as an antimicrobial treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
